(3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

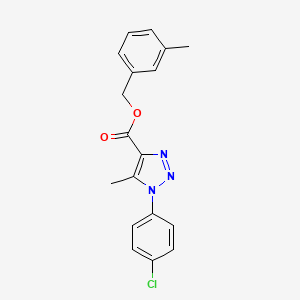

The compound “(3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a synthetic triazole derivative characterized by a 1,2,3-triazole core substituted with a 4-chlorophenyl group at the N1 position, a methyl group at C5, and a carboxylate ester moiety at C2. The ester group is further functionalized with a 3-methylphenylmethyl substituent. This structure combines aromatic chlorination, methyl branching, and esterification, which are common strategies in medicinal and agrochemical chemistry to modulate physicochemical properties (e.g., solubility, bioavailability) and biological activity .

Triazole derivatives are widely studied for their diverse applications, including antimicrobial, antifungal, and anti-inflammatory activities. The presence of the 4-chlorophenyl group may enhance lipophilicity and receptor binding, while the methyl substituents could influence metabolic stability .

Properties

IUPAC Name |

(3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-12-4-3-5-14(10-12)11-24-18(23)17-13(2)22(21-20-17)16-8-6-15(19)7-9-16/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQRWMWCXGXMFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as triethylamine.

Step 1: Synthesis of the azide precursor.

Step 2: Synthesis of the alkyne precursor.

Step 3: Cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with different functional groups.

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. In a study evaluating various triazole derivatives, it was found that compounds similar to (3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activities. The compound has been tested for its efficacy against various bacterial strains and fungi. Studies indicate that it possesses broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory potential of triazole derivatives. The compound has demonstrated the ability to inhibit inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation .

Pesticide Development

The structural characteristics of this compound make it a suitable candidate for developing new pesticides. Its effectiveness against plant pathogens suggests potential use in agricultural settings to enhance crop protection .

Herbicidal Activity

There is ongoing research into the herbicidal properties of triazole compounds. Preliminary studies indicate that this compound may inhibit the growth of certain weeds, thus presenting an opportunity for its application in herbicide formulations .

Case Studies

Mechanism of Action

The mechanism of action of (3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to the disruption of metabolic pathways in pathogens. Additionally, it can interact with cellular receptors, altering signal transduction pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related triazole/pyrazole derivatives, based on the evidence provided:

Key Observations:

Structural Diversity: The target compound’s carboxylate ester distinguishes it from carboxamide () or aldehyde () derivatives, impacting polarity and hydrolysis susceptibility. Chlorinated aryl groups (4-chlorophenyl in the target vs.

Biological Activity :

- Compounds with trifluoromethyl groups () exhibit enhanced metabolic stability and hydrophobic interactions, a feature absent in the target compound.

- Pyrazole derivatives () often show broader bioactivity (e.g., anticancer, insecticidal) compared to triazoles, possibly due to increased hydrogen-bonding capacity from hydroxyl or carbonyl groups.

Synthesis and Characterization :

- Spectroscopic methods (e.g., ¹H/¹³C-NMR, UV) are standard for elucidating triazole/pyrazole structures, as seen in .

- Crystallographic tools (SHELXL, ORTEP) are critical for confirming molecular geometry, particularly for sulfanyl or hydroxylated analogs .

Toxicity and Environmental Impact :

- Chlorinated compounds (e.g., the target and ) may raise environmental concerns due to persistence, as highlighted in TRI data for halogenated organics .

Biological Activity

The compound (3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Triazole derivatives are known for their potential as antifungal, antibacterial, and anticancer agents. This article reviews the biological activity of this specific triazole derivative, synthesizing findings from various studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a triazole ring, which is critical for its biological activity. The presence of the chlorophenyl and methyl groups enhances its chemical properties and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield. A common method includes the reaction of appropriate phenylmethyl derivatives with triazole precursors under controlled conditions to facilitate the formation of the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of triazolo[4,3-a]pyrimidine derivatives were evaluated for their cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated significant antiproliferative activity with IC50 values ranging from 17.83 μM to 19.73 μM compared to standard chemotherapeutics like Cisplatin . While specific data on this compound is limited, its structural analogs suggest a promising profile for cancer therapy.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Compounds similar to this compound have shown moderate to strong activity against various microbial strains. For instance, derivatives containing hydrazide functionalities demonstrated significant activity against Staphylococcus aureus and Enterococcus faecalis . This indicates that modifications in the triazole structure can enhance antimicrobial efficacy.

Case Studies

A notable study investigated a series of triazole derivatives for their ability to inhibit NF-κB pathways in cancer cells. The synthesized compounds exhibited potent growth inhibition across multiple cancer cell lines derived from various tissues including breast and lung cancers . This suggests that this compound may similarly affect these pathways due to its structural characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.